3,4-Methylenedioxy PV8 is synthesized in laboratories and is primarily used in recreational contexts. It falls under the broader category of synthetic cathinones, which are known for their stimulant effects. These substances are often grouped based on their structural modifications, with 3,4-methylenedioxy PV8 being a methylenedioxy-substituted variant .
The synthesis of 3,4-Methylenedioxy PV8 typically involves chemical modifications of existing cathinone structures. The most common synthetic route includes the use of precursor compounds that undergo various reactions such as alkylation and oxidation. Specific methods may vary, but common techniques include:
For analytical purposes, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to confirm the identity and purity of synthesized compounds .
The molecular structure of 3,4-Methylenedioxy PV8 features a 1,3-benzodioxole moiety along with a carbon chain typical of cathinones. The chemical formula can be represented as , indicating the presence of nitrogen and oxygen atoms alongside carbon and hydrogen.
Key structural data includes:
3,4-Methylenedioxy PV8 can participate in various chemical reactions typical of substituted cathinones. Notable reactions include:
Analytical methods such as GC-MS provide insights into these reactions by identifying metabolites formed during biological processing .
The mechanism of action for 3,4-Methylenedioxy PV8 primarily involves its interaction with monoamine transporters. It is believed to act as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.
Data from pharmacological studies indicate that similar compounds exhibit dose-dependent increases in locomotor activity and euphoric sensations, which are characteristic effects associated with stimulant use .
Relevant data from various studies highlight these properties as critical for understanding both its laboratory handling and potential biological interactions .
Furthermore, ongoing research aims to explore its pharmacological profiles compared to other stimulants, contributing valuable data for forensic toxicology .
The structural lineage of 3,4-Methylenedioxy PV8 originates from medicinal chemistry efforts dating to the mid-20th century. Pyrovalerone (4'-methyl-α-pyrrolidinovalerophenone), first synthesized in 1967, established the core pyrrolidinophenone scaffold characterized by a lipophilic aryl group, ketone linker, and basic pyrrolidine terminus [2] [7]. This compound was clinically investigated for chronic fatigue before being discontinued due to abuse potential. By 1969, chemists at Boehringer Ingelheim developed 3,4-methylenedioxypyrovalerone (MDPV) through methylenedioxy bridge incorporation onto the phenyl ring—a strategic modification mimicking 3,4-methylenedioxymethamphetamine (MDMA) [4]. MDPV's emergence on recreational markets circa 2005 marked a pivotal shift toward clandestine pyrrolidinophenone derivatives optimized for potency and monoamine transporter affinity [2] .
The "PV" nomenclature (e.g., PV8) reflects systematic alkyl chain extensions: α-PVP (pentyl), α-PHP (hexyl), α-PHPP (heptyl). PV8 specifically denotes a seven-carbon alkyl chain terminating in a pyrrolidine group—a design confirmed to enhance dopamine transporter (DAT) binding and lipophilicity relative to shorter-chain analogs [3] [9]. This evolution exemplifies structure-activity relationship (SAR) refinements within clandestine chemistry, progressing from early medicinal candidates to psychoactive substances engineered for heightened CNS stimulation [7].
Table 1: Key Milestones in Pyrrolidinophenone Cathinone Development
Year | Compound | Structural Features | Significance |
---|---|---|---|
1967 | Pyrovalerone | 4'-Methyl-α-pyrrolidinovalerophenone | First therapeutic pyrovalerone; obesity treatment |
1969 | MDPV | 3,4-Methylenedioxy-α-pyrrolidinovalerophenone | First methylenedioxy-pyrrolidinophenone hybrid |
2009 | α-PVP | α-Pyrrolidinopentiophenone | Shorter alkyl chain (C5); high DAT affinity |
2014 | α-PHP/α-PHPP | α-Pyrrolidinohexio/heptiophenone | Extended alkyl chains (C6-C7); enhanced lipophilicity |
2017 | 3,4-Methylenedioxy PV8 | 3,4-Methylenedioxy-α-pyrrolidinoheptiophenone | Heptyl chain with benzodioxole; "designer" evolution |
Positional isomerism critically influences the pharmacological profile of PV-type cathinones. PV8 itself—formally designated as 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one—features the methylenedioxy group fused at the 3,4-position of the phenyl ring. This placement maximizes monoamine transporter inhibition, as confirmed by comparative studies of ortho- versus para- substituted analogs [3] [6]. Alternative isomerization includes:
PV8 distinguishes itself from MDPV through its two-carbon homologation (heptyl vs. pentyl chain), elevating molecular weight to 303.4 g/mol (freebase) and 339.86 g/mol (hydrochloride) [8] [10]. This extension augments lipid solubility (logP ≈ 3.8) and plasma protein binding, prolonging CNS effects relative to MDPV. Mass spectrometry fragmentation patterns further differentiate PV8 from analogs: Characteristic ions at m/z 126 (pyrrolidinium cation) and m/z 149 (benzodioxolyl acylium) confirm its hybrid structure [6] [9].
Table 2: Structural Comparison of PV8 with Key Analogs
Compound | IUPAC Name | Alkyl Chain Length | Molecular Weight (Freebase) | Characteristic MS Fragments |
---|---|---|---|---|
MDPV | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one | C5 | 275.3 g/mol | m/z 126, 149, 175 |
Pentylone | 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one | C5 | 235.3 g/mol | m/z 58, 149, 177 |
α-PHP | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one | C6 | 245.4 g/mol | m/z 126, 91, 119 |
3,4-Methylenedioxy PV8 | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one | C7 | 303.4 g/mol | m/z 126, 149, 191 |
PV8 synthesis predominantly employs a two-step acylation-amination sequence, leveraging commercially available 3,4-methylenedioxyphenyl precursors. Key methodologies include:
Step 1: Ketone Formation3,4-Methylenedioxyphenylacetone undergoes Friedel-Crafts acylation with hexanoyl chloride under Lewis acid catalysis (AlCl₃, 0–5°C), yielding 1-(1,3-benzodioxol-5-yl)heptan-1-one. Alternative routes employ aryl Grignard addition to heptanenitrile followed by acidic hydrolysis [3] [9].
Step 2: α-Bromination and AminationThe ketone intermediate is brominated at the α-position using bromine (Br₂) in acetic acid or chloroform, producing the labile α-bromoketone. Subsequent nucleophilic displacement with pyrrolidine in anhydrous THF or acetone yields PV8 freebase. Critical optimization parameters include:
The freebase is converted to the hydrochloride salt via HCl gas saturation in diethyl ether, enhancing crystallinity (mp 243–245°C) and storage stability [8] [10]. Advanced clandestine routes explore Neber rearrangements of ketoxime derivatives, though yields remain low (2–17%) due to competing azirine formation and hydrolysis [9].
Table 3: By-Products and Impurities in PV8 Synthesis
Reaction Stage | Primary Impurities | Formation Mechanism | Typical Abundance |
---|---|---|---|
α-Bromination | α,α-Dibromoketone | Overbromination | 5–10% |
α-Hydroxyketone | Hydrolysis | 2–5% | |
Unreacted ketone | Incomplete reaction | 10–15% | |
Amination | Enone (CC=O conjugation) | Dehydrohalogenation | 3–8% |
Bis-pyrrolidinyl derivative | Double nucleophilic substitution | 1–4% |
The 1,3-benzodioxol-5-yl group in PV8—comprising a methylenedioxy bridge fused to the phenyl ring—dictates pharmacokinetic and pharmacodynamic behavior through three primary mechanisms:
Electronic Modulation: The electron-donating methylenedioxy group elevates the π-electron density of the aromatic system, strengthening cation-π interactions within the DAT substrate binding pocket. Quantum mechanical calculations confirm a 15–20% increase in HOMO density at the para-position relative to unsubstituted phenyl analogs [3] [6].
Metabolic Resistance: Methylenedioxy bridges hinder cytochrome P450-mediated para-hydroxylation—a primary detoxification pathway for non-fused cathinones. Instead, PV8 undergoes O-demethylenation via CYP2D6/2C19 to catechol intermediates (e.g., 3,4-dihydroxy-PV8), followed by COMT-catalyzed methylation or glucuronidation [4] [9]. This pathway prolongs plasma half-life relative to monomethoxy analogs.
Conformational Restriction: The fused dioxolane ring enforces near-orthogonal orientation between the carbonyl and phenyl planes (dihedral ≈ 85°), as confirmed by X-ray crystallography of related compounds. This rigidity optimizes the molecule for DAT recognition, explaining PV8's nanomolar affinity (IC₅₀ ≈ 12.3 nM) versus non-fused analogs (IC₅₀ >100 nM) [3] [10].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5